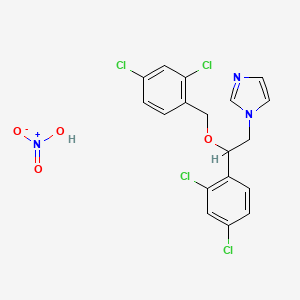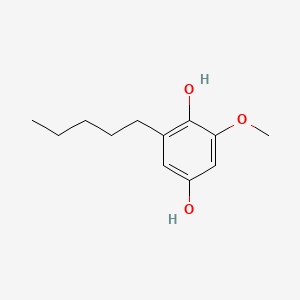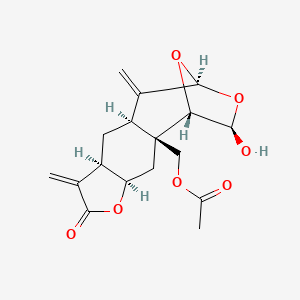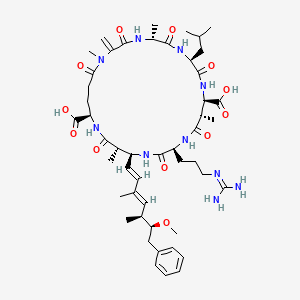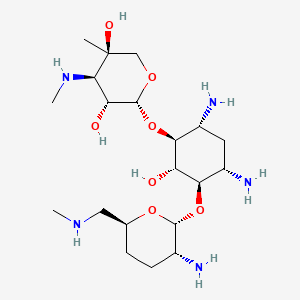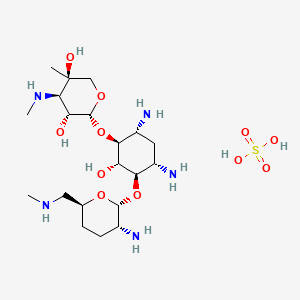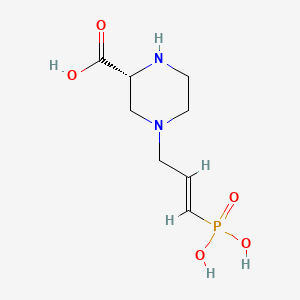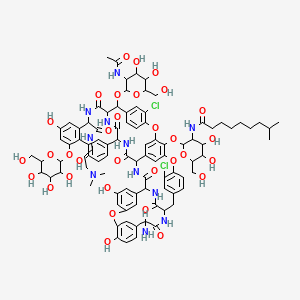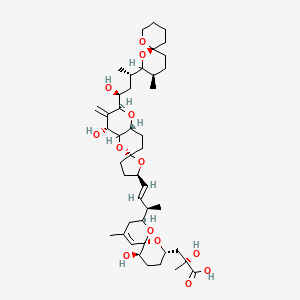
Okadaic acid
Descripción general
Descripción
Okadaic acid is a potent inhibitor of serine-threonine phosphatase subclasses PP2A, PP1, and PP2B . It is the inhibition of this enzyme that is a primary cause of diarrheic shellfish poisoning (DSP) in humans . Okadaic acid is extracted from unialgal cultures of a dinoflagellate, Prorocentrum sp . It is a specific inhibitor of eukaryotic protein phosphatases (PP), which remove phosphate from serine and threonine residues . Okadaic acid is also a tumor promoter and smooth muscle stimulant .
Synthesis Analysis
Okadaic acid has been found to have a rich modern history whose drama is continuing to unfold . Originally isolated from extracts of the marine sponge Halichondria okadai as a potential anticancer agent , OA was subsequently found to have cancerous tumor-promoting activity in the two-stage model of carcinogenesis on mouse skin .Molecular Structure Analysis
The structure of Okadaic acid has been determined by X-ray crystallography . The structure of these oligomers is proposed based on spectroscopic data and molecular modeling calculations .Chemical Reactions Analysis
Okadaic acid is associated with protein phosphorylation . It is implicated in hyperphosphorylation of tau and in later stages causes Alzheimer’s disease (AD)-like pathology .Physical And Chemical Properties Analysis
Okadaic acid is a non-competitive, selective, and reversible serine/threonine-specific protein phosphatases 1 (PP1), PP2A, and PP3 inhibitor with IC50s of 10-15 nM, 0.5 nM, and 4 nM, respectively .Aplicaciones Científicas De Investigación
Okadaic Acid: A Comprehensive Analysis of Scientific Research Applications
Cellular Process Regulation: Okadaic acid (OA) is a valuable tool for studying cellular processes regulated by reversible phosphorylation of proteins. This includes signal transduction, cell division, and memory. By inhibiting specific phosphatases, OA allows researchers to dissect the phosphorylation events that control these vital cellular functions .
Protein Kinase C Activation: OA acts as an activator of Protein Kinase C (PKC), which plays a role in various cellular responses. The hydrophobic nature of OA enables it to penetrate cells and stimulate intracellular protein phosphorylation, mimicking the effects of insulin and enhancing neurotransmitter release at neuromuscular junctions .
Phosphatase Inhibition: As an inhibitor of PP1 and PP2A phosphatases, OA is used to study the role of these enzymes in cellular processes. Phosphatases are crucial for dephosphorylating proteins, and their inhibition by OA can shed light on the regulatory mechanisms within cells .
Marine Biotoxin Detection: OA is produced by microalgae and poses a threat to mariculture and seafood safety. Developing sensitive detection methods for OA has significant practical implications for public health and seafood industry safety .
Neurotoxicity Studies: The neurotoxic effects of OA make it a powerful probe for studying regulatory mechanisms within the nervous system. Its ability to selectively inhibit protein phosphatases helps in understanding the pathways involved in neurodegeneration .
Biotherapeutic Potential: OA’s structure as a polyether marine natural product presents interesting therapeutic possibilities. Its bioactive properties have been explored for various therapeutic applications, although its potential is still being investigated .
Mecanismo De Acción
Target of Action
Okadaic acid is a potent inhibitor of serine-threonine phosphatase subclasses PP2A, PP1, and PP2B . These enzymes, known as protein phosphatases, play a crucial role in cellular functions by removing phosphate groups from proteins. The inhibition of these enzymes is a primary cause of diarrheic shellfish poisoning (DSP) in humans .
Mode of Action
Okadaic acid interacts with its targets (PP2A, PP1, and PP2B) by binding to them and inhibiting their activity . This inhibition leads to an increase in protein phosphorylation, which can alter the function of the proteins and disrupt cellular processes .
Biochemical Pathways
The inhibition of protein phosphatases by okadaic acid affects various biochemical pathways. It is associated with the hyperphosphorylation of tau, a protein that stabilizes microtubules in neurons . This hyperphosphorylation can lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease . Okadaic acid also activates major kinases such as Ser/Thr, MAPK, ERK, PKA, JNK, PKC, CaMKII, Calpain, and GSK3β, which are associated with Alzheimer’s disease pathology .
Pharmacokinetics
It is known that okadaic acid can have rapid metabolic consequences, leading to cell death by altering rates of phosphorylation-dephosphorylation .
Result of Action
The action of okadaic acid results in various molecular and cellular effects. It can cause neuronal cell death in vitro and in vivo . It also leads to β-amyloid (Aβ) deposition, subsequent neuronal degeneration, synaptic loss, and memory impairments, all of which resemble the Alzheimer’s disease pathology . In addition to these neurological effects, okadaic acid is a primary cause of diarrheic shellfish poisoning (DSP), which can cause symptoms such as diarrhea, abdominal pain, nausea, and vomiting .
Action Environment
The action of okadaic acid can be influenced by various environmental factors. For instance, it is produced by several species of dinoflagellates and can accumulate in marine sponges and shellfish . The concentration of okadaic acid in these organisms can vary depending on environmental conditions, which can influence its potency and the severity of its effects.
Safety and Hazards
Direcciones Futuras
There is a need to pay ample attention to MAPK kinase pathways in AD, and Okadaic acid can be a better tool to study cellular and molecular mechanisms for AD pathology . This review elucidates the regulatory mechanism of PP2A and MAPK kinase and their possible mechanisms involved in Okadaic acid-induced apoptosis, neurotoxicity, and AD-like pathology .
Propiedades
IUPAC Name |
(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDVLZJODHBUFM-WFXQOWMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880002 | |
| Record name | Okadaic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
805.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Readily soluble in many organic solvents, degrading in acid or base | |
| Record name | Okadaic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Microcystins, potent heptapeptide hepatotoxins produced by certain bloom-forming cyanobacteria, are strong protein phosphatase inhibitors. They covalently bind the serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A), thereby influencing regulation of cellular protein phosphorylation. The paralytic shellfish poison, okadaic acid, is also a potent inhibitor of these PPs. Inhibition of PP1 and PP2A has a dualistic effect on cells exposed to okadaic acid or microcystin-LR, with both apoptosis and increased cellular proliferation being reported. | |
| Record name | Okadaic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Okadaic acid | |
Color/Form |
Crystals from dichloromethane/hexane; crystals from benzene-CHCl3, White crystals or powder | |
CAS RN |
78111-17-8 | |
| Record name | Okadaic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78111-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Deepithio-9,10-Didehydroacanthifolicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Okadaic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OKADAIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W21G5Q4N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Okadaic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
171-175 °C; 164-166 °C | |
| Record name | Okadaic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



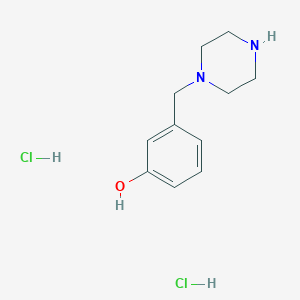
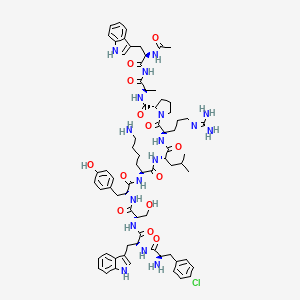
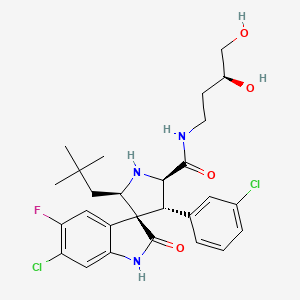
![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)

